molecular formula C10H13NO3 B1409524 2-Methoxy-4-(oxetan-3-yloxy)aniline CAS No. 1592509-23-3

2-Methoxy-4-(oxetan-3-yloxy)aniline

Cat. No.: B1409524
CAS No.: 1592509-23-3
M. Wt: 195.21 g/mol
InChI Key: GGNNPULTKVRUGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-4-(oxetan-3-yloxy)aniline is an organic compound with the molecular formula C10H13NO3 It is characterized by the presence of a methoxy group, an oxetane ring, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(oxetan-3-yloxy)aniline typically involves the formation of the oxetane ring followed by its attachment to the aniline derivative. One common method is the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound to form the oxetane ring. The reaction conditions often require UV light and a suitable solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale photochemical reactors to facilitate the Paternò–Büchi reaction. The process would be optimized for yield and purity, with careful control of reaction parameters such as light intensity, temperature, and solvent composition.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(oxetan-3-yloxy)aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron(III) chloride (FeCl3).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-Methoxy-4-(oxetan-3-yloxy)aniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials with unique properties.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(oxetan-3-yloxy)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxetane ring can influence the compound’s physicochemical properties, such as solubility and stability, which in turn affect its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-nitroaniline: Similar structure but with a nitro group instead of an oxetane ring.

    4-Methoxy-2-(oxetan-3-yloxy)aniline: Similar structure but with different positioning of the methoxy and oxetane groups.

Uniqueness

2-Methoxy-4-(oxetan-3-yloxy)aniline is unique due to the presence of the oxetane ring, which imparts distinct reactivity and physicochemical properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

2-methoxy-4-(oxetan-3-yloxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-12-10-4-7(2-3-9(10)11)14-8-5-13-6-8/h2-4,8H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNNPULTKVRUGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OC2COC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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